molecular formula C20H20F3NO2 B2873976 1-phenyl-N-{[3-(trifluoromethoxy)phenyl]methyl}cyclopentane-1-carboxamide CAS No. 1023878-62-7

1-phenyl-N-{[3-(trifluoromethoxy)phenyl]methyl}cyclopentane-1-carboxamide

Cat. No.: B2873976
CAS No.: 1023878-62-7
M. Wt: 363.38
InChI Key: DIUVXPIFUDMHQP-UHFFFAOYSA-N
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Description

1-Phenyl-N-{[3-(trifluoromethoxy)phenyl]methyl}cyclopentane-1-carboxamide is a synthetic carboxamide derivative featuring a cyclopentane core substituted with a phenyl group at the 1-position and a carboxamide moiety. The amide nitrogen is linked to a benzyl group bearing a trifluoromethoxy (-OCF₃) substituent at the 3-position of the aromatic ring.

Properties

IUPAC Name

1-phenyl-N-[[3-(trifluoromethoxy)phenyl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO2/c21-20(22,23)26-17-10-6-7-15(13-17)14-24-18(25)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUVXPIFUDMHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-phenyl-N-{[3-(trifluoromethoxy)phenyl]methyl}cyclopentane-1-carboxamide is a synthetic compound with potential biological activity that has garnered interest in various research fields. Its molecular formula is C20H20F3NO2, and it has a molecular weight of 363.38 g/mol. This compound is being explored for its implications in pharmacology, particularly in the context of cognitive disorders and inflammation.

Basic Information

PropertyValue
Molecular FormulaC20H20F3NO2
Molecular Weight363.38 g/mol
IUPAC NameThis compound
InChI KeyDIUVXPIFUDMHQP-UHFFFAOYSA-N

Structure

The compound features a cyclopentane ring substituted with a phenyl group and a trifluoromethoxy group. The presence of trifluoromethoxy enhances its lipophilicity, which may facilitate its penetration through biological membranes.

The biological activity of this compound is primarily attributed to its potential role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors have been shown to enhance cyclic nucleotide signaling pathways, which are crucial for various physiological processes, including cognition and inflammation regulation .

Cognitive Effects

Recent studies indicate that compounds with similar structural features can significantly elevate levels of cyclic guanosine monophosphate (cGMP) in the brain, leading to improved cognitive performance in animal models. For instance, a related compound demonstrated enhanced cognitive function in rats during object recognition tasks, suggesting that this compound may also exhibit similar effects .

Inflammation and Immune Response

Preliminary investigations suggest that this compound could modulate inflammatory responses through the inhibition of specific pathways involved in immune cell activation. The structural characteristics of the compound may influence its ability to interact with various receptors and enzymes involved in inflammation.

Study on Cognitive Enhancement

A study published in Nature outlined the effects of phosphodiesterase inhibitors on cognitive function. The researchers found that compounds similar to this compound significantly improved memory retention and learning capabilities in rodent models. These findings support the hypothesis that enhancing cyclic nucleotide signaling can be beneficial for treating cognitive impairments associated with disorders like schizophrenia and Alzheimer's disease .

Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of related compounds. In vitro assays demonstrated that these compounds could inhibit the activation of NLRP3 inflammasome pathways, which are critical in mediating inflammatory responses. This suggests that this compound may hold promise as an anti-inflammatory agent, although further studies are needed to confirm these effects in vivo.

Comparison with Similar Compounds

1-Phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide (CAS: 1022331-82-3)

  • Substituents : Trimethoxy (-OCH₃) groups at 3,4,5-positions.
  • Impact : Electron-donating methoxy groups increase hydrophilicity compared to the electron-withdrawing trifluoromethoxy group. This may reduce membrane permeability but enhance solubility.

1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide

  • Substituent : Tetrazole ring replaces the benzyl group.
  • Impact : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability and ionic interactions at physiological pH.

Core Modifications: Cyclopropane vs. Cyclopentane

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide :

  • Core Structure : Cyclopropane replaces cyclopentane.
  • The compound was synthesized with 78% yield but required chromatographic separation due to diastereomer formation (dr 23:1).

Preparation Methods

Grignard Reaction-Mediated Cyclization

Industrial routes often employ magnesium-mediated cyclization of 1,5-dihaloalkanes. For example:

  • 1,5-Dibromopentane reacts with phenylmagnesium bromide in THF at −10°C to 0°C, forming 1-phenylcyclopentanol after acidic workup.
  • Oxidation with Jones reagent (CrO₃/H₂SO₄) yields 1-phenylcyclopentanone (85–92% yield).

Table 1: Cyclopentane Core Synthesis Optimization

Method Reagent Solvent Yield (%) Purity (%)
Grignard Cyclization PhenylMgBr THF 78 95
Friedel-Crafts Alkylation AlCl₃ CH₂Cl₂ 65 88
Hydroboration-Oxidation 9-BBN Et₂O 71 91

Friedel-Crafts alkylation, though lower yielding, avoids moisture-sensitive Grignard reagents but introduces challenges in controlling para-substitution.

Preparation of 3-(Trifluoromethoxy)Benzylamine

Nitration-Reduction Sequence

  • 3-Nitrobenzotrifluoromethoxy : Nitration of benzotrifluoromethoxy using HNO₃/H₂SO₄ at 0°C–5°C produces a 92:5:3 meta:para:ortho isomeric mixture.
  • Catalytic hydrogenation (H₂, 50 psi, 5% Pd/C) in ethanol reduces the nitro group to amine (96% yield).

Direct Amination via Gabriel Synthesis

Alternative approaches avoid nitro intermediates:

  • 3-(Trifluoromethoxy)benzyl bromide reacts with potassium phthalimide in DMF (80°C, 12 h).
  • Hydrazinolysis (NH₂NH₂, EtOH reflux) liberates the primary amine (overall 74% yield).

Amide Bond Formation Strategies

Carboxylic Acid Activation

The cyclopentane-1-carboxylic acid is activated using:

  • Thionyl chloride (SOCl₂) to form acyl chloride
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with HOBt

Reaction Conditions :

  • Acyl chloride + 3-(trifluoromethoxy)benzylamine in CH₂Cl₂, 0°C → RT, 12 h
  • Triethylamine (3 eq) as acid scavenger

Yield : 82–88% after silica gel chromatography

Transition Metal-Catalyzed Coupling

Patent CN110343050A discloses palladium-mediated couplings for hindered amides:

  • Cyclopentane-1-carbonyl chloride + benzylamine
  • Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), K₃PO₄ in toluene (110°C, 24 h)
    Yield : 76% (HPLC purity >99%)

Purification and Crystallization

Solvent Screening

High-purity (>99%) product is obtained via:

  • Dissolution in warm ethyl acetate (50°C)
  • Gradual addition of n-heptane (anti-solvent)
  • Cooling to −20°C for 12 h

Table 2: Crystallization Efficiency

Solvent Pair Recovery (%) Purity (%)
EtOAc/n-Heptane 85 99.5
MeOH/H₂O 72 98.2
CHCl₃/Hexane 68 97.8

Industrial-Scale Considerations

Cost Analysis

  • Grignard route : $18.50/kg (raw materials)
  • Friedel-Crafts route : $22.30/kg (higher AlCl₃ usage)

Environmental Impact

  • Waste streams from SOCl₂ usage require neutralization (NaOH scrubbers)
  • Pd catalyst recovery via ion-exchange resins (98% efficiency)

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